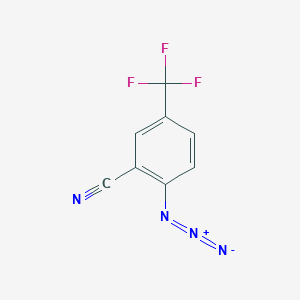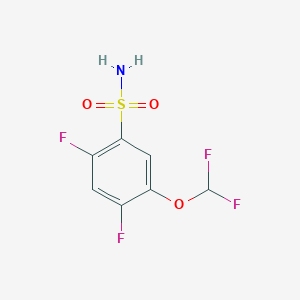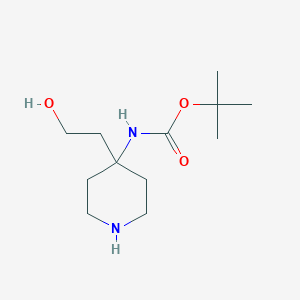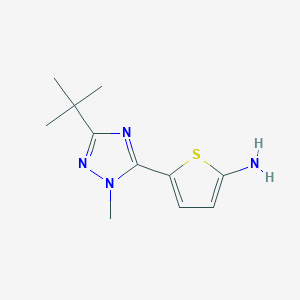![molecular formula C5H7NO B13475275 2-Azabicyclo[3.1.0]hexan-4-one](/img/structure/B13475275.png)
2-Azabicyclo[3.1.0]hexan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azabicyclo[3.1.0]hexan-4-one is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered ring fused to a three-membered ring, with a nitrogen atom incorporated into the six-membered ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[3.1.0]hexan-4-one can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the cyclopropanation of N-alkenyl thioamides using titanium-mediated reactions has been reported . Another method involves the photochemical decomposition of CHF2-substituted pyrazolines, which offers the advantages of mild conditions and excellent functional group tolerance .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above, with adjustments for scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Azabicyclo[3.1.0]hexan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen atom and the strained bicyclic structure, which makes the compound reactive under certain conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or halides .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields amines or alcohols .
Applications De Recherche Scientifique
2-Azabicyclo[3.1.0]hexan-4-one has a wide range of applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have been studied for their potential as enzyme inhibitors, receptor antagonists, and antimicrobial agents . Additionally, its unique structure makes it a valuable scaffold in drug design and development .
Mécanisme D'action
The mechanism of action of 2-Azabicyclo[3.1.0]hexan-4-one and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For instance, some derivatives act as inhibitors of histone deacetylase, which plays a role in gene expression regulation . The compound’s bicyclic structure allows it to fit into the active sites of these targets, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2-Azabicyclo[3.1.0]hexan-4-one include other azabicyclic structures such as 3-Azabicyclo[3.1.0]hexane and 2-Azabicyclo[3.2.1]octane . These compounds share the bicyclic framework but differ in the size of the rings and the position of the nitrogen atom.
Uniqueness: What sets this compound apart is its specific ring fusion and the position of the nitrogen atom, which confer unique reactivity and biological activity. This makes it a versatile compound in synthetic chemistry and a promising candidate in drug discovery .
Propriétés
Formule moléculaire |
C5H7NO |
|---|---|
Poids moléculaire |
97.12 g/mol |
Nom IUPAC |
2-azabicyclo[3.1.0]hexan-4-one |
InChI |
InChI=1S/C5H7NO/c7-5-2-6-4-1-3(4)5/h3-4,6H,1-2H2 |
Clé InChI |
WOWOZIKKNISHGM-UHFFFAOYSA-N |
SMILES canonique |
C1C2C1NCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13475195.png)
![2-Bromo-1-{1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one](/img/structure/B13475203.png)



![methyl[(1R)-1-(naphthalen-2-yl)ethyl]amine hydrochloride](/img/structure/B13475222.png)
![2-amino-1-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}ethan-1-onedihydrochloride](/img/structure/B13475227.png)

![3-[(2,2-Difluorocyclopropyl)methyl]oxolan-3-amine hydrochloride](/img/structure/B13475238.png)

![[2-(Aminomethyl)-1,3-oxazol-5-yl]methanol dihydrochloride](/img/structure/B13475246.png)


